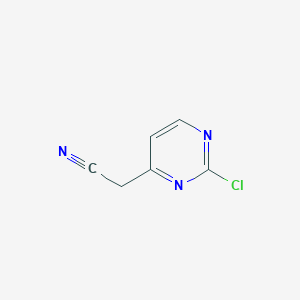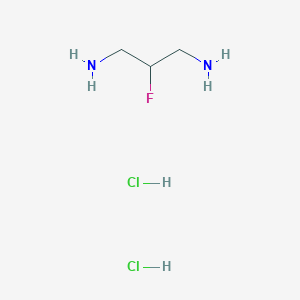
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a part of compounds studied for their synthesis methodologies and structural uniqueness. Research on similar compounds has demonstrated various synthesis techniques that highlight the compound's versatility and potential for further chemical modifications. For example, El’chaninov et al. (2018) explored the synthesis and transformations of related heterocyclic compounds, providing insights into the chemical behavior and modification possibilities of such compounds [El’chaninov et al., 2018].
Antimicrobial and Antiprotozoal Activity
Compounds with a similar structure have been evaluated for their antimicrobial and antiprotozoal properties. For instance, studies have demonstrated that derivatives of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on furan-pyridine scaffolds exhibit significant biological activities, suggesting the potential of this compound in this area [F. El-Essawy & S. M. Rady, 2011]. Ismail et al. (2004) discussed the synthesis of dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and excellent in vivo activity against trypanosomal models, indicating the compound's relevance in developing antiprotozoal agents [Ismail et al., 2004].
Luminescence Properties and Material Science Applications
The compound's structural features are conducive to studies on luminescence properties and applications in material science. Tang et al. (2011) synthesized a related polyamino polycarboxylic pyridine derivative, exploring its luminescence properties and thermal stability, suggesting potential applications in optical materials and sensors [R. Tang, Chunjing Tang, & Changwei Tang, 2011].
Propriétés
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11-15(12(2)21(3)20-11)17(22)19-10-13-6-4-8-18-16(13)14-7-5-9-23-14/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBYVFXAKWWHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2658225.png)

![2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2658229.png)



![N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2658235.png)




